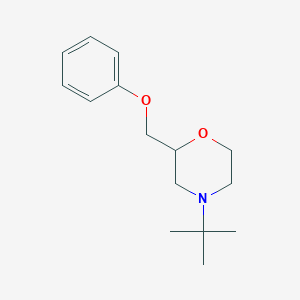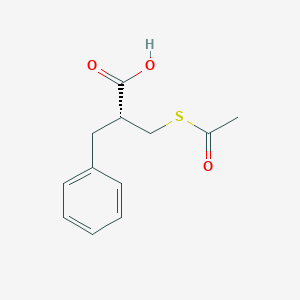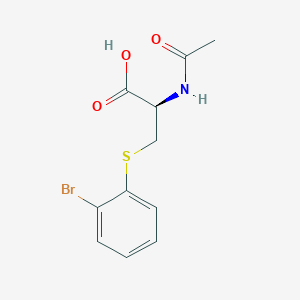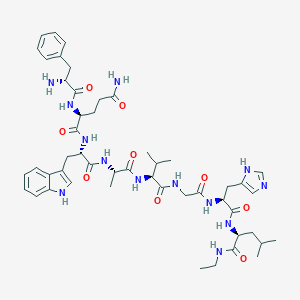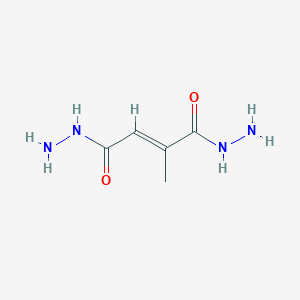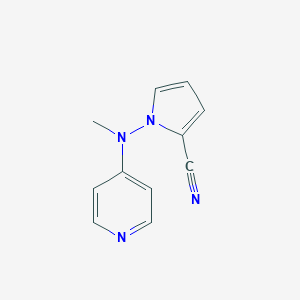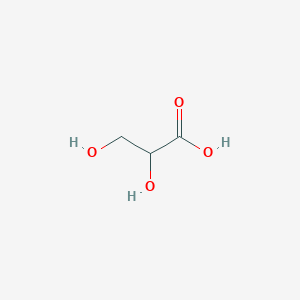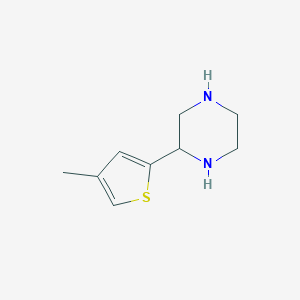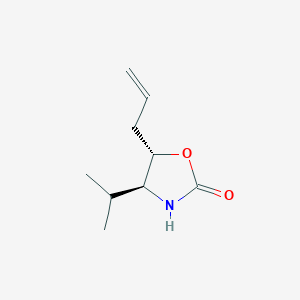
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a chemical compound that belongs to the class of oxazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, thereby inhibiting the elongation of the polypeptide chain. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) have been extensively studied. It has been found to exhibit minimal toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. Moreover, it has been shown to have a low potential for inducing drug resistance, which is a major concern with many antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) in lab experiments include its broad-spectrum antimicrobial activity, low toxicity towards mammalian cells, and low potential for inducing drug resistance. However, its limitations include its relatively low potency compared to other antibiotics and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI). These include the development of more potent derivatives with improved solubility and pharmacokinetic properties, the investigation of its efficacy against other bacterial strains, and the exploration of its potential applications in cancer therapy.
In conclusion, 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a promising compound with potential applications in medicinal chemistry. Its broad-spectrum antimicrobial activity, low toxicity towards mammalian cells, and low potential for inducing drug resistance make it a promising candidate for further development as a therapeutic agent. Further research is needed to explore its full potential in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves the reaction of 2-bromoacetaldehyde diethyl acetal with isobutyraldehyde in the presence of sodium borohydride. The resulting product is then reacted with propargyl bromide and ammonium acetate to obtain the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Moreover, it has been shown to have antitumor activity against various cancer cell lines.
Propriétés
IUPAC Name |
(4S,5S)-4-propan-2-yl-5-prop-2-enyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-5-7-8(6(2)3)10-9(11)12-7/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBAKAACGGINQL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

